molecular formula C7H12N2O3 B13508858 2-(1-Glycylazetidin-3-yl)acetic acid

2-(1-Glycylazetidin-3-yl)acetic acid

Cat. No.: B13508858
M. Wt: 172.18 g/mol
InChI Key: HBPPSRCBZSRCNW-UHFFFAOYSA-N
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Description

2-[1-(2-aminoacetyl)azetidin-3-yl]acetic acid is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. Azetidines are known for their reactivity and versatility in synthetic chemistry, making them valuable in various fields such as medicinal chemistry, organic synthesis, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(2-aminoacetyl)azetidin-3-yl]acetic acid typically involves the formation of the azetidine ring followed by functionalization at the desired positions. One common method is the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This reaction is catalyzed by bases such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) and proceeds under mild conditions.

Industrial Production Methods

Industrial production of azetidine derivatives often involves scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the process .

Chemical Reactions Analysis

Types of Reactions

2-[1-(2-aminoacetyl)azetidin-3-yl]acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of azetidine derivatives .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[1-(2-aminoacetyl)azetidin-3-yl]acetic acid is unique due to its specific functional groups and the presence of the azetidine ring. This structure imparts distinct reactivity and biological activity compared to other azetidine derivatives.

Properties

Molecular Formula

C7H12N2O3

Molecular Weight

172.18 g/mol

IUPAC Name

2-[1-(2-aminoacetyl)azetidin-3-yl]acetic acid

InChI

InChI=1S/C7H12N2O3/c8-2-6(10)9-3-5(4-9)1-7(11)12/h5H,1-4,8H2,(H,11,12)

InChI Key

HBPPSRCBZSRCNW-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1C(=O)CN)CC(=O)O

Origin of Product

United States

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